molecular formula C20H15BrN2O3 B3411191 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902886-27-5

2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B3411191
CAS No.: 902886-27-5
M. Wt: 411.2 g/mol
InChI Key: PAVJSEQCCRFTOI-UHFFFAOYSA-N
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Description

2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the allyloxy group and the bromine atom in its structure suggests that it may exhibit unique chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyloxybenzaldehyde and 7-bromo-4-chloro-3H-chromen-2-one.

    Formation of Intermediate: The initial step involves the condensation of 3-allyloxybenzaldehyde with 7-bromo-4-chloro-3H-chromen-2-one in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the chromeno[2,3-d]pyrimidine core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-(allyloxy)benzaldehyde or 3-(allyloxy)benzoic acid.

    Reduction: Formation of 2-(3-(allyloxy)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.

    Substitution: Formation of 2-(3-(allyloxy)phenyl)-7-substituted-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a subject of interest for developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the chromeno[2,3-d]pyrimidine core are likely to play crucial roles in binding to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Allyloxy)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the allyloxyphenyl group, affecting its overall properties.

    2-Phenyl-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the allyloxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the allyloxy group and the bromine atom in 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-bromo-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVJSEQCCRFTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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